molecular formula C13H24N4O2Si B2550098 tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate CAS No. 2415585-99-6

tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate

Cat. No.: B2550098
CAS No.: 2415585-99-6
M. Wt: 296.446
InChI Key: VFFRFDZIROQVEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate: is a synthetic organic compound that belongs to the class of azetidines

Preparation Methods

The synthesis of tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through cyclization reactions involving suitable precursors.

    Introduction of the Triazole Group: The 1,2,3-triazole moiety can be introduced using click chemistry, which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

    Protection and Functionalization: The tert-butyl group is introduced to protect the carboxylate functionality, and the trimethylsilyl group is added to enhance the compound’s stability and reactivity.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve high yields and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

    Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential drug candidates.

    Materials Science: The unique structural properties of the compound make it suitable for use in the development of novel materials with specific properties.

    Chemical Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Catalysis: The compound’s functional groups can be utilized in catalytic reactions to facilitate the formation of complex molecules.

Mechanism of Action

The mechanism of action of tert-butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The triazole moiety can participate in various interactions, including hydrogen bonding and π-π stacking, which can influence the compound’s binding affinity and selectivity. The azetidine ring can also contribute to the compound’s overall reactivity and stability.

Comparison with Similar Compounds

tert-Butyl 3-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carboxylate can be compared with other similar compounds, such as:

Properties

IUPAC Name

tert-butyl 3-(4-trimethylsilyltriazol-1-yl)azetidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N4O2Si/c1-13(2,3)19-12(18)16-7-10(8-16)17-9-11(14-15-17)20(4,5)6/h9-10H,7-8H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFFRFDZIROQVEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2C=C(N=N2)[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N4O2Si
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.44 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.